![molecular formula C16H14N4O2S B2444678 N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide CAS No. 1384672-88-1](/img/structure/B2444678.png)
N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which are used to treat autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways that regulate immune cell function. By blocking the activity of these enzymes, this compound can reduce the production of cytokines and other signaling molecules that contribute to the inflammation and tissue damage associated with autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cytokine production, the suppression of T cell activation, and the reduction of inflammation and tissue damage. These effects make it a promising candidate for the treatment of autoimmune diseases, which are characterized by an overactive immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide has several advantages for use in scientific research, including its high purity and yield, its well-established synthesis method, and its potential therapeutic applications. However, there are also some limitations to its use, including the need for careful dosing and monitoring to avoid potential side effects, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide, including the exploration of its potential therapeutic applications in other autoimmune diseases, the development of more selective Janus kinase inhibitors, and the investigation of its potential use in combination with other drugs for enhanced therapeutic efficacy. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, in order to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide involves several steps, including the preparation of the starting material, the cyclization of the cyclopropyl ring, and the introduction of the thiophene and amide groups. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide has been the subject of numerous scientific studies, which have explored its potential therapeutic applications and mechanism of action. The compound has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways that regulate immune cell function. This makes it a promising candidate for the treatment of autoimmune diseases, which are characterized by an overactive immune response.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-5-(phenylcarbamoylamino)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-10-16(8-9-16)20-14(21)12-6-7-13(23-12)19-15(22)18-11-4-2-1-3-5-11/h1-7H,8-9H2,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHVNLSIRXWFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
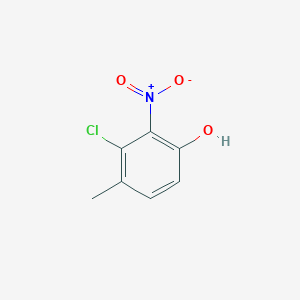
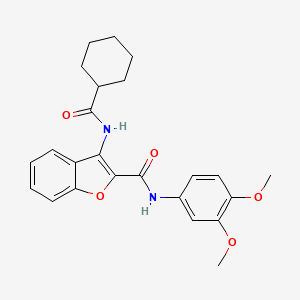
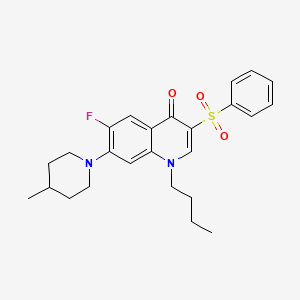
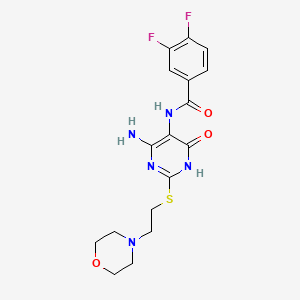
![1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2444605.png)
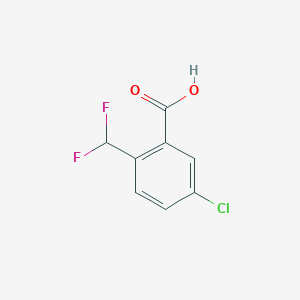
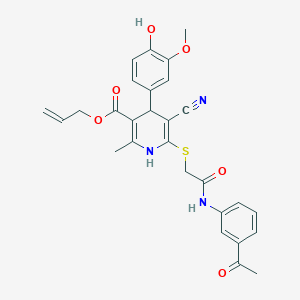

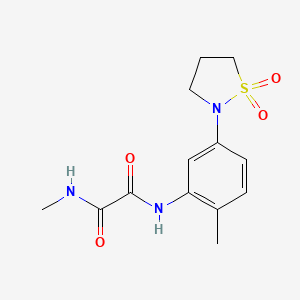

![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate](/img/structure/B2444612.png)
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2444613.png)


